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molecular formula C9H8BNO2 B126008 3-Quinolineboronic acid CAS No. 191162-39-7

3-Quinolineboronic acid

Cat. No. B126008
M. Wt: 172.98 g/mol
InChI Key: YGDICLRMNDWZAK-UHFFFAOYSA-N
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Patent
US06495568B1

Procedure details

A 2.5M solution of n-butyllithium in hexane (4.4 ml, 11 mmol) was slowly added to a stirred solution of 3-bromoquinoline (2.08 g, 10 mmol) in anhydrous ether (20 ml), under nitrogen, at −75° C. After a further 20 minutes at −75° C., trimethylborate (1.46 ml, 13 mmol) was added, whereupon the red colour changed to yellow. The reaction mixture was allowed to warm to room temperature and quenched with water, followed by 1M aqueous sodium hydroxide solution (10 ml). The resulting mixture was stirred for 30 minutes and then glacial acetic acid added until a pH ˜5-6 was attained, which generated a gummy precipitate. Diisopropyl ether was added to this mixture, stirring continued for 1 hour and then the clear aqueous and organic phases were decanted from the solid and discarded. The solid residue was dissolved in ethyl acetate and the solution washed with water, dried (MgSO4) and evaporated under reduced pressure to give the title compound as a pale yellow solid (580 mg, 34%). Found: C, 62.74; H, 4.11; N, 7.92. C9H8BNO2 requires C, 62.49; H, 4.66; N, 8.10%. δ(DMSOd6): 7.59 (t,1H), 7.76 (t,1H), 7.98 (m,2H), 8.42 (brs,2H,exchangeable), 8.70 (s,1H), 9.18 (s,1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[N:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2.C[O:24][B:25](OC)[O:26]C>CCOCC>[N:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[C:13]([B:25]([OH:26])[OH:24])[CH:14]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.4 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
2.08 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.46 mL
Type
reactant
Smiles
COB(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
glacial acetic acid added until a pH ˜5-6
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to this mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the clear aqueous and organic phases were decanted from the solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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